

Application Notes: (S)-1-benzylpiperidin-3-amine in Drug Discovery

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Compound of Interest

Compound Name: (S)-1-benzylpiperidin-3-amine

Cat. No.: B065776

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Introduction

(S)-1-benzylpiperidin-3-amine is a versatile chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid piperidine scaffold, combined with a chiral amine and a readily removable benzyl protecting group, makes it a valuable intermediate for synthesizing complex, biologically active molecules.^[1] This scaffold is particularly prominent in the development of agents targeting the central nervous system (CNS) and in the design of specific enzyme inhibitors.^{[1][2]} A primary application of this moiety is in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of targeted anticancer agents.^{[3][4]}

Application I: Core Scaffold for PARP Inhibitors

The (S)-piperidine-3-yl motif, derived from **(S)-1-benzylpiperidin-3-amine**, is a key structural feature in several potent PARP inhibitors, most notably Niraparib (Zejula®).^{[3][4]} PARP enzymes, particularly PARP-1 and PARP-2, are crucial for repairing single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.^{[5][6]} In cancers with mutations in BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks is deficient. Inhibiting PARP in these cells leads to an accumulation of unrepaired DNA damage, resulting in cell death through a concept known as "synthetic lethality".^{[5][6]}

The piperidine ring in these inhibitors often serves to provide a basic amine functionality, which can form key interactions within the enzyme's active site and improve the physicochemical properties of the drug candidate.^[7]

Quantitative Data: Potency of Piperidine-Containing PARP Inhibitors

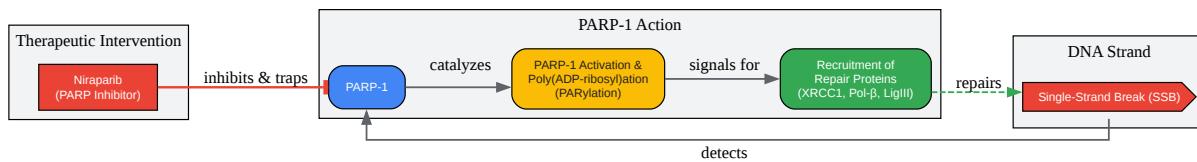
The following table summarizes the inhibitory potency of Niraparib and other notable PARP inhibitors.

Compound	Target(s)	IC50 (nM)	K_i (nM)	Cell-Based Potency
Niraparib	PARP-1	3.8	1.1	Induces cytotoxicity in cancer cells; more effective in BRCA-mutant cells. [8]
PARP-2		2.1	0.6	
Olaparib	PARP-1	5	1.2	Inhibits PARP activity at 30-100 nM doses in intact cells. [7]
PARP-2		1	1.0	
Rucaparib	PARP-1	1.4	1.4	
PARP-2	-	28		
Veliparib	PARP-1	-	4.7	
PARP-2	-	2.9		

Data compiled from multiple sources.[\[4\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Signaling Pathway: Role of PARP-1 in DNA Repair

The diagram below illustrates the central role of PARP-1 in the Base Excision Repair (BER) pathway, which is targeted by inhibitors derived from **(S)-1-benzylpiperidin-3-amine**.

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PARP-1 role in Base Excision Repair and its inhibition.

Protocols

Protocol 1: Synthesis of a Niraparib Precursor

This protocol outlines a key step in the synthesis of Niraparib, involving the coupling of the piperidine moiety. The synthesis starts from a protected form of (S)-3-aminopiperidine, which is commercially available or can be synthesized from **(S)-1-benzylpiperidin-3-amine** via debenzylation followed by protection (e.g., with a Boc group).

Objective: To synthesize (S)-tert-butyl 3-(4-(7-carbamoyl-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate, a direct precursor to Niraparib.

Materials:

- (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate
- 2-bromo-2H-indazole-7-carboxamide
- Copper(I) iodide (CuI)
- L-proline
- Potassium carbonate (K_2CO_3)
- Dimethyl sulfoxide (DMSO)

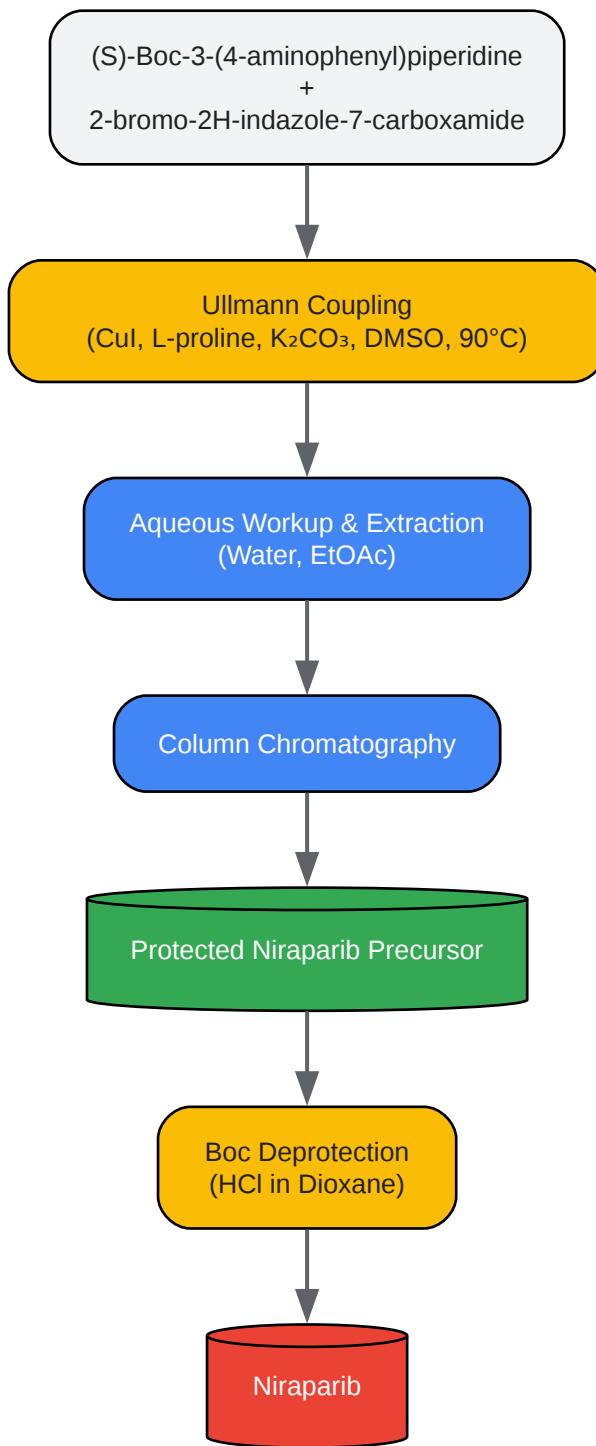
- Ethyl acetate (EtOAc)
- Brine solution
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- To a reaction flask, add (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate (1.0 eq), 2-bromo-2H-indazole-7-carboxamide (1.1 eq), CuI (0.2 eq), L-proline (0.4 eq), and K₂CO₃ (2.0 eq).
- Evacuate the flask and backfill with an inert atmosphere (e.g., Nitrogen or Argon).
- Add anhydrous DMSO to the flask.
- Heat the reaction mixture to 90-100 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.
- After completion, cool the reaction mixture to room temperature.
- Dilute the mixture with water and extract with ethyl acetate (3x).
- Combine the organic layers and wash with water, followed by a brine solution.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography (silica gel, using a gradient of hexane/ethyl acetate) to yield the desired coupled product.
- The final step to obtain Niraparib involves the deprotection of the Boc group using an acid like HCl in dioxane.

Experimental Workflow: Synthesis

The following diagram outlines the workflow for the key coupling and deprotection steps in Niraparib synthesis.



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Workflow for Niraparib synthesis from key intermediates.

Protocol 2: PARP-1 Enzymatic Inhibition Assay

Objective: To determine the in vitro inhibitory activity (IC50) of a test compound against human PARP-1.

Materials:

- Recombinant human PARP-1 enzyme
- Histone H1 (substrate)
- Biotinylated NAD⁺
- Activated DNA (e.g., sonicated calf thymus DNA)
- Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
- Test compound (e.g., Niraparib) dissolved in DMSO
- Streptavidin-coated 96-well plates
- Streptavidin-HRP conjugate
- HRP substrate (e.g., TMB)
- Stop solution (e.g., 1M H₂SO₄)
- Plate reader

Procedure:

- Coat a 96-well plate with Histone H1 overnight at 4°C. Wash the plate with wash buffer (PBS + 0.05% Tween-20).
- Prepare serial dilutions of the test compound in assay buffer containing a final DMSO concentration of <1%.
- In a separate reaction plate, prepare the PARP-1 reaction mixture: add assay buffer, activated DNA, and the test compound dilutions (or vehicle control).
- Initiate the reaction by adding the PARP-1 enzyme to each well.

- Immediately add biotinylated NAD⁺ to start the PARPylation reaction.
- Incubate the plate at room temperature for 1 hour.
- Stop the reaction by adding a potent PARP inhibitor (e.g., Olaparib at high concentration) or by transferring the mixture to the histone-coated plate.
- Transfer the reaction mixtures to the washed, histone-coated plate. The biotinylated, poly(ADP-ribosyl)ated histones will bind to the plate. Incubate for 1-2 hours.
- Wash the plate to remove unbound reagents.
- Add Streptavidin-HRP conjugate to each well and incubate for 1 hour.
- Wash the plate thoroughly.
- Add TMB substrate and incubate until color develops (typically 15-30 minutes).
- Add stop solution to quench the reaction.
- Read the absorbance at 450 nm using a microplate reader.
- Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Logical Relationship: Structure-Activity Relationship (SAR)

The (S)-piperidine moiety is crucial for the activity of Niraparib. The diagram below shows the key structural elements and their contribution to binding and activity.

Key SAR elements of the Niraparib scaffold.

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